7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine
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Overview
Description
7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and an oxan-4-yl group in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using oxan-4-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the oxan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, in the presence of suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxan-4-yl group may enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anti-cancer drug.
Gefitinib: Another quinazoline-based anti-cancer agent.
Afatinib: A quinazoline derivative with anti-cancer properties.
Lapatinib: A quinazoline-based compound used in cancer therapy.
Vandetanib: A quinazoline derivative with therapeutic applications in cancer treatment.
Uniqueness
7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine is unique due to the presence of the fluorine atom and the oxan-4-yl group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. These structural features may enhance its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
7-fluoro-N-(oxan-4-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-11-1-2-12-13(7-11)17-9-18-14(12)16-8-10-3-5-19-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEVASCYPWIKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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